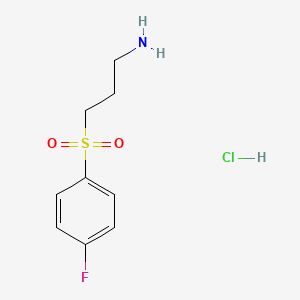

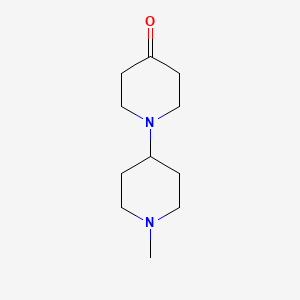

![molecular formula C14H15NO3 B1417429 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione CAS No. 62370-45-0](/img/structure/B1417429.png)

2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Overview

Description

“2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione” is a synthetic compound with the molecular formula C14H15NO3 . It is also known as MACD or ANAD.

Molecular Structure Analysis

The molecular weight of “2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione” is 245.27 . Detailed molecular structure analysis such as NMR, FTIR, and TOF mass-spectra for similar compounds are available , but specific structural details for this compound are not found in the searched resources.Physical And Chemical Properties Analysis

The molecular formula of “2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione” is C14H15NO3 and it has a molecular weight of 245.27 . Other specific physical and chemical properties are not found in the searched resources.Scientific Research Applications

Chemical Synthesis and Structural Analysis

- Synthesis Techniques : 2,2′-Methylenebis(1,3-cyclohexanedione), a related compound, can be synthesized via the Mannich reaction involving 1,3-cyclohexanedione, formaldehyde, and dimethylamine, yielding a product with 99.8% purity (Wang Li-xian & W. Hong, 2006).

- Crystal Structure Determination : X-ray methods have been used to analyze the crystal structure of 2-methyl-1,3-cyclohexanedione, revealing the molecules in their enolized form and detailing their spatial arrangement (A. Katrusiak, 1993).

Organic Chemistry and Reaction Mechanisms

- Michael Addition Reactions : 1,3-Cyclohexanedione undergoes Michael addition to β-nitrostyrene, forming various derivatives with distinct structures and properties (A. Nielsen & T. Archibald, 1969).

- Catalysis and Hydrogenolysis : Studies on the hydrogenolysis reactions of cyclohexanediones and hydroxycyclohexanones over different catalysts like Pt and Pd reveal unique behaviors and mechanisms, important in understanding catalytic processes (T. Chihara et al., 1984).

Advanced Organic Synthesis

- Synthesis of Novel Compounds : Novel compounds such as 2,2'-(3-nitro-4-chlorobenzyl) methylene bis derivatives have been synthesized, displaying distinct structural characteristics and potential for further applications (Z. Zhang et al., 2013).

- Formation of Cyclic Peroxides : Cyclic peroxides can be formed using 1,3-cyclohexanedione and other compounds in the presence of manganese catalysts, contributing to the field of peroxide chemistry (H. Nishino et al., 1991).

Potential Biological Applications

- Biological Synthesis and Characterization : The synthesis of biologically active compounds like 2 (dimethylamino) cyclohexane-1, 3-dione from 1,3-cyclohexanedione has been explored, indicating potential applications in the field of medicinal chemistry (V. Jeyachandran, 2021).

Material Science and Phase Transitions

- Order-Disorder Phase Transitions : Research on 2-methyl-1,3-cyclohexanedione crystals has shown order-disorder phase transitions influenced by intramolecular vibrations, which is significant in understanding material properties at the molecular level (A. Katrusiak, 1993).

properties

IUPAC Name |

3-hydroxy-2-[(4-methoxyphenyl)iminomethyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-18-11-7-5-10(6-8-11)15-9-12-13(16)3-2-4-14(12)17/h5-9,16H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKMUFVOIWKCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=C(CCCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358071 | |

| Record name | 10N-525S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione | |

CAS RN |

62370-45-0 | |

| Record name | 10N-525S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

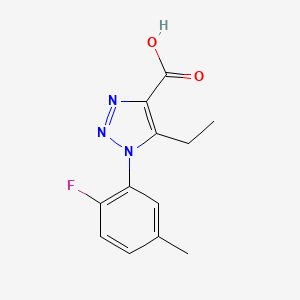

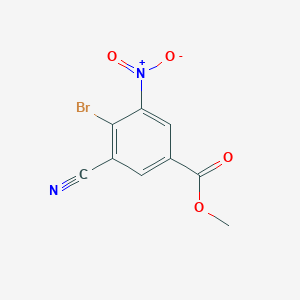

![6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417348.png)

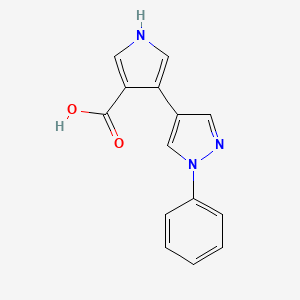

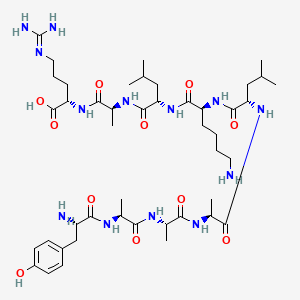

![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)

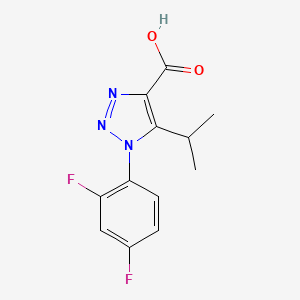

![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B1417354.png)

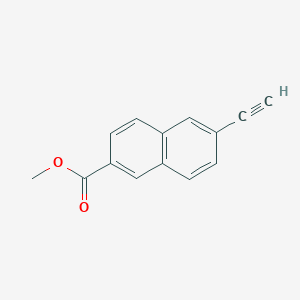

![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)

![4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)

![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)